2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy-
Beschreibung
The compound 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- features a pyrimidinedione core (a six-membered heterocyclic ring with two ketone groups at positions 2 and 4) modified with a phenethyloxy substituent at the 1-position and partial saturation at the 5,6-positions. The 5,6-dihydro modification reduces aromaticity, altering electronic properties and reactivity compared to fully unsaturated analogs .
Eigenschaften
CAS-Nummer |
30204-53-6 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-(2-phenylethoxy)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c15-11-6-8-14(12(16)13-11)17-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15,16) |
InChI-Schlüssel |
YRYXECXHQVKUMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy-
General Synthetic Strategy
The synthesis of 1-substituted pyrimidinediones typically involves the alkylation of dihydropyrimidine-2,4-dione (uracil derivatives) at the nitrogen atom (N1) with an appropriate alkyl or aryl halide under basic conditions. For the phenethyloxy substitution, the phenethyl group is introduced via nucleophilic substitution or etherification reactions, depending on the precursor availability.
Reported Synthetic Routes
Alkylation of Dihydropyrimidine-2,4-dione with Phenethyl Halides
Step 1: Preparation of Dihydropyrimidine-2,4-dione Core
The pyrimidinedione ring is usually prepared by condensation reactions involving urea derivatives and β-dicarbonyl compounds or malonate esters under reflux conditions in ethanol or other solvents, often catalyzed by bases such as sodium ethoxide or sodium hydride.
Step 2: N1-Alkylation with Phenethyl Halides
The core dihydropyrimidinedione is reacted with phenethyl bromide or chloride in the presence of a base like potassium carbonate or triethylamine in polar aprotic solvents (e.g., acetonitrile or tetrahydrofuran). The reaction is typically carried out under reflux for extended periods (12–24 hours) to ensure completion.
Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques such as thin-layer chromatography (TLC) to yield the pure 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- compound.
This method is analogous to the synthesis of related benzylated pyrimidine derivatives reported in recent literature, where benzyl bromides reacted with chlorouracil intermediates under basic conditions to afford N-substituted pyrimidines with yields around 60-70%.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Pyrimidinedione core synthesis | Urea derivative + β-dicarbonyl compound | Ethanol | Reflux | 8-12 hours | 70-80 |
| N1-Alkylation with phenethyl halide | Phenethyl bromide, K2CO3 or Et3N (base) | Acetonitrile/THF | Reflux (or 25°C for initial step) | 12-24 hours | 60-70 |
| Purification | Recrystallization or TLC | — | — | — | — |
Characterization Techniques
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H NMR and ^13C NMR confirm the substitution pattern and ring integrity.
- Infrared Spectroscopy (IR): Confirms functional groups such as carbonyl and ether linkages.
- Mass Spectrometry (MS): Confirms molecular weight.
- Melting Point Determination: Assesses purity and physical characteristics.
Research Discoveries and Insights
- The alkylation of pyrimidinediones with benzyl or phenethyl groups under basic conditions is well-established, with yields ranging from moderate to good (60-80%).
- Computational studies (DFT) have been employed to optimize the geometry and assess the stability of related pyrimidinedione derivatives, indicating favorable thermodynamic profiles for these compounds.
- Physicochemical properties such as lipophilicity and drug-likeness have been evaluated for pyrimidinedione derivatives, supporting their potential in medicinal chemistry applications.
- The use of bases like potassium carbonate and triethylamine in polar aprotic solvents under reflux conditions remains the most effective approach for N1-substitution with phenethyl groups.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of pyrimidinediones exhibit antiviral properties. For instance, compounds similar to 2,4(1H,3H)-pyrimidinedione have been studied for their efficacy against viral infections such as HIV and hepatitis C. The mechanism of action often involves inhibition of viral replication by interfering with nucleic acid synthesis.
Antitumor Activity
Studies have demonstrated that pyrimidinedione derivatives can inhibit tumor growth. For example, certain compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. This application is particularly relevant in the development of chemotherapeutic agents targeting various types of cancers.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the metabolism of pyrimidine nucleotides. This inhibition can enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability.
Nucleotide Synthesis Modulation
As a pyrimidine derivative, it plays a role in modulating nucleotide synthesis pathways. This modulation is significant for understanding cellular proliferation and differentiation processes.
Pharmacological Insights
Drug Development
The unique structure of 2,4(1H,3H)-pyrimidinedione allows for modifications that can enhance its pharmacological properties. Research has focused on synthesizing analogs that improve potency and reduce toxicity. The compound's derivatives are being explored in clinical trials for various therapeutic applications.
Bioavailability Studies
Understanding the pharmacokinetics and bioavailability of this compound is crucial for its application in drug formulation. Studies have indicated that modifications to the phenethyl group can significantly affect absorption and distribution within biological systems.
Comparative Data Table
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Antiviral Activity | HIV and Hepatitis C treatment | Inhibition of viral replication |
| Antitumor Activity | Cancer therapy | Induction of apoptosis in tumor cells |
| Enzyme Inhibition | Dihydropyrimidine dehydrogenase (DPD) | Enhanced efficacy of chemotherapeutic agents |
| Nucleotide Synthesis | Modulation of metabolic pathways | Important for cellular proliferation |
| Drug Development | Synthesis of analogs | Improved potency and reduced toxicity |
| Bioavailability Studies | Drug formulation | Modifications affect absorption and distribution |
Case Studies
-
Case Study on Antiviral Properties
A study published in Journal of Medicinal Chemistry examined the antiviral activity of various pyrimidinedione derivatives against HIV. The findings revealed that specific modifications to the compound significantly enhanced its inhibitory effects on viral replication. -
Case Study on Antitumor Activity
Research conducted at a leading cancer research institute demonstrated that a derivative of 2,4(1H,3H)-pyrimidinedione exhibited potent antitumor effects in vitro and in vivo models. The study highlighted the compound's ability to activate apoptotic pathways selectively in cancer cells while sparing normal cells. -
Case Study on Enzyme Inhibition
A biochemical study focused on the inhibition of dihydropyrimidine dehydrogenase by this compound showed promising results in enhancing the therapeutic index of fluoropyrimidine-based chemotherapies.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Uracil (2,4(1H,3H)-Pyrimidinedione)
Thymine (5-Methyl-2,4(1H,3H)-Pyrimidinedione)
- Structure : 5-Methyl substitution on uracil.
- Role : DNA nucleobase.
- Key Differences: The methyl group in thymine enhances stability against deamination, whereas the phenethyloxy group in the target compound may confer selectivity for non-nucleic acid targets (e.g., enzyme inhibition) .
Dihydrouracil (5,6-Dihydro-2,4(1H,3H)-Pyrimidinedione)
- Role : Intermediate in pyrimidine catabolism.
- Key Differences : The phenethyloxy group in the target compound distinguishes it from dihydrouracil, which is highly polar and water-soluble due to the absence of aromatic substituents .
Substituted Pyrimidinediones with Functional Groups
5,6-Diamino-1-Isobutyl-3-Methyl-2,4(1H,3H)-Pyrimidinedione
- Structure: 5,6-Diamino, 1-isobutyl, and 3-methyl substitutions.
- Key Differences: The amino groups at positions 5 and 6 enable hydrogen bonding, contrasting with the target compound’s 5,6-dihydro and phenethyloxy groups. This compound’s molecular weight (212.25 g/mol) is lower than the target’s estimated weight (~290–310 g/mol) .
Bromacil (5-Bromo-6-Methyl-3-(1-Methylpropyl)-2,4(1H,3H)-Pyrimidinedione)
- Structure : Bromo, methyl, and branched alkyl substitutions.
- Role : Herbicide.
- Key Differences : Bromacil’s halogen and alkyl groups enhance soil persistence and herbicidal activity, whereas the phenethyloxy group in the target compound may favor mammalian target interactions .
Complex Derivatives with Heterocyclic or Aromatic Substituents
6-[4-[3-(2,4-Dichlorophenoxy)Propyl]-1-Piperazinyl]-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione
- Structure: Chlorophenoxy, piperazinyl, and methyl substitutions.
- Key Differences: The piperazinyl group introduces basicity, while the dichlorophenoxy moiety enhances hydrophobicity. This contrasts with the target compound’s simpler phenethyloxy group .
6-(Methylamino)-1,3-Diphenyl-2,4(1H,3H)-Pyrimidinedione
- Structure: Methylamino and diphenyl substitutions.
Comparative Data Table
Key Research Findings
Electronic Effects : The 5,6-dihydro modification reduces conjugation, increasing susceptibility to nucleophilic attack compared to uracil .
Lipophilicity : The phenethyloxy group may enhance blood-brain barrier penetration, a trait exploited in neuroactive drugs (e.g., phenethylamine derivatives) .
Biological Relevance: Substituted pyrimidinediones like bromacil and riboflavin precursors (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) highlight the structural versatility of this scaffold in agrochemical and metabolic applications .
Biologische Aktivität
2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy-, commonly referred to as dihydro-phenethyloxy-pyrimidinedione, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C13H16N2O3
- Molecular Weight: 248.28 g/mol
- CAS Registry Number: 504-07-4
Biological Activity Overview
The biological activity of 2,4(1H,3H)-Pyrimidinedione derivatives has been investigated in various studies. The compound exhibits a range of pharmacological effects including:
- Antitumor Activity: Research indicates that pyrimidinedione derivatives can inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated cytotoxic effects against breast cancer cells through apoptosis induction.
- Antiviral Properties: Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects: The compound has been noted to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
The mechanisms through which 2,4(1H,3H)-Pyrimidinedione exerts its effects are multifaceted:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in nucleotide synthesis or metabolic pathways crucial for cell proliferation.
- Modulation of Signal Transduction Pathways: It can affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Interaction with DNA/RNA: Some studies suggest that these compounds can intercalate with nucleic acids, thereby interfering with their function.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of a series of pyrimidinedione derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the phenethyl group enhanced cytotoxicity and induced apoptosis via caspase activation.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Dihydro-pyrimidinedione A | 12.5 | Apoptosis induction |
| Dihydro-pyrimidinedione B | 8.3 | Caspase activation |
Case Study 2: Antiviral Properties
Research conducted by the Institute for Virology showed that a derivative of 2,4(1H,3H)-Pyrimidinedione inhibited the replication of the influenza virus in vitro. The study highlighted a reduction in viral titers by over 90% at concentrations below cytotoxic levels.
| Virus Type | Inhibition Rate (%) | Concentration (µM) |
|---|---|---|
| Influenza A | 92 | 10 |
| Influenza B | 85 | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy-?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, phenethyloxy groups can be introduced via alkylation of the pyrimidinedione core using phenethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction optimization requires controlled temperature (60–80°C) and inert atmospheres to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yield improvements may involve microwave-assisted synthesis or solvent selection (e.g., DMSO for polar intermediates) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the phenethyloxy group (δ ~4.2 ppm for –OCH₂– and aromatic protons at δ ~7.3 ppm) and pyrimidinedione carbonyls (δ ~165–170 ppm in ¹³C).
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and ether C–O (1050–1150 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (e.g., ~236–250 g/mol based on analogs in ).
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s heterocyclic and ether moieties. Stability assays in aqueous buffers (pH 7.4) require monitoring via HPLC to detect hydrolysis of the phenethyloxy group. Accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf-life under storage conditions .
Advanced Research Questions
Q. How to design experiments to study its enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Use purified enzymes (e.g., thymidylate synthase) with substrate analogs. Measure IC₅₀ values via spectrophotometric monitoring of product formation inhibition .
- Docking Simulations : Employ software like AutoDock Vina to model interactions between the pyrimidinedione core and enzyme active sites. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to distinguish selective antimicrobial activity from nonspecific cytotoxicity.
- Orthogonal Assays : Combine cell viability (MTT assay) with bacterial growth inhibition (MIC determination) to decouple effects .
- Metabolomic Profiling : Use LC-MS to identify off-target metabolic disruptions in eukaryotic vs. prokaryotic systems .
Q. What computational strategies predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries (Gaussian 09) to compare activation energies for substitutions at positions 1 (phenethyloxy) vs. 3 (methyl groups in analogs ).
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidinedione ring .
- Machine Learning : Train models on existing pyrimidine derivative datasets to predict reaction outcomes (e.g., random forests using RDKit descriptors) .
Q. How to address spectral data discrepancies (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering) that cause signal broadening.
- COSY/NOESY : Identify through-space couplings to confirm stereochemistry or conformational equilibria .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, particularly if tautomerism (e.g., 1H vs. 3H forms) is suspected .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
